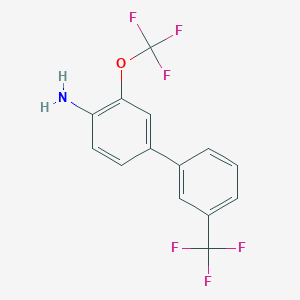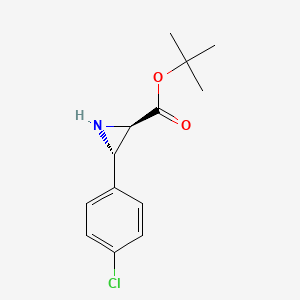
cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
Übersicht
Beschreibung
Cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is a chemical compound with the molecular formula C13H16ClNO2 . It is a solid form .
Molecular Structure Analysis
The molecular weight of this compound is 253.72 g/mol . The SMILES string representation of its structure isO=C(OC(C)(C)C)[C@@H]1N[C@@H]1C(C=C2)=CC=C2Cl . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 253.72 g/mol .Wissenschaftliche Forschungsanwendungen
1. Building Block for Amino Alcohols and Polyamines
The compound can be used as a potential building block in the synthesis of amino alcohols and polyamines. This application is exemplified in the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which demonstrates the compound's utility in creating complex molecular structures (Jähnisch, 1997).
2. Synthesis of Morpholine Derivatives
The compound has been used in the novel synthesis of cis-3,5-disubstituted morpholine derivatives. This illustrates its role in creating specialized structures with potential applications in various chemical syntheses (D’hooghe et al., 2006).
3. Catalyst in Three-Component Coupling Reactions
It serves as a catalyst in three-component coupling reactions. For example, it was used in the synthesis of 1-tert-butyl-2-ethoxycarbonyl-3-propylaziridine, showing its potential in facilitating complex chemical reactions (Kubo et al., 2000).
4. Reductive Ring Contraction
The compound is used in reductive ring contraction processes. This application is significant in the transformation of azetidinones into aziridines, demonstrating its versatility in synthetic organic chemistry (D’hooghe et al., 2010).
5. Diels–Alder Reactions
It participates in Diels–Alder reactions. This is a crucial synthetic application, as shown in the reaction with furans to produce aziridine derivatives, highlighting its role in creating complex cyclic structures (Alves et al., 2001).
6. Conversion into 2H-Azirine Derivatives
The compound can be converted into 2H-azirine derivatives, showcasing its flexibility in synthetic applications. This transformation involves N-chlorination and subsequent reactions, underlining its potential in diverse chemical syntheses (Legters et al., 2010).
7. Stereoselective Synthesis
It is used in the stereoselective synthesis of various compounds. For instance, its application in the preparation of cis-2-fluorocyclopropane-1-carboxylic acid demonstrates its utility in achieving specific stereochemical outcomes (Toyota et al., 1996).
8. Regioselective Ring-Opening Reactions
The compound facilitates regioselective ring-opening reactions, as evidenced by its use in the synthesis of 3-peroxyoxindoles and subsequent rearrangements. This showcases its potential in producing novel chemical structures (Hajra et al., 2019).
9. Synthesis of Alkenyl Aziridine Carboxylates
It aids in the synthesis of alkenyl aziridine carboxylates, demonstrating its role in the creation of functionally diverse molecular structures (Iska et al., 2007).
10. Ring Transformation Processes
The compound is involved in ring transformation processes, converting aziridines into cyclopropanecarbonitriles. This illustrates its applicability in complex molecular rearrangements (Lee et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHPPIKSCADHAL-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


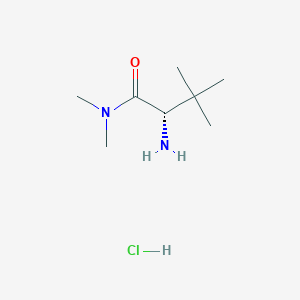
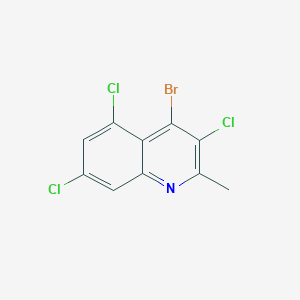
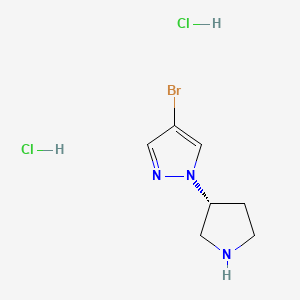
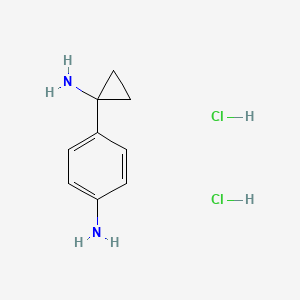

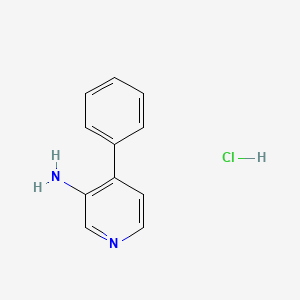

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)
![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)

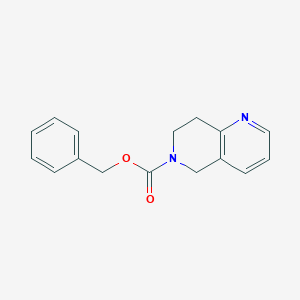

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1382791.png)
